Cas no 13208-26-9 (Urea,N-(3-chlorophenyl)-N'-propyl-)
13208-26-9 structure
Product Name:Urea,N-(3-chlorophenyl)-N'-propyl-
CAS No:13208-26-9
MF:C10H13ClN2O
MW:212.676021337509
CID:168254
PubChem ID:269028
Update Time:2025-04-19
Urea,N-(3-chlorophenyl)-N'-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N-(3-chlorophenyl)-N'-propyl-
- 1-(3-chlorophenyl)-3-propylurea
- 3-Chlorocarbanilide
- AC1L6NZY
- AC1Q3IFA
- Carbanilide, 3-chloro-
- Carbanilide, m-chloro-
- N-(3-chlorophenyl)-N'-phenylurea
- N-(3-chloro-phenyl)-N'-phenyl-urea
- N'-(3-chlorophenyl)-N-propylurea
- N-(3-chloro-phenyl)-N'-propyl-urea
- N-(3-Chlor-phenyl)-N'-
- N-(3-Chlor-phenyl)-N'-phenyl-harnstoff
- N'-m-Chlor-phenyl-N-phenyl-harnstoff
- N-Phenyl-N'-< 3-chlor-phenyl> -harnstoff
- NSC164527
- Urea, 1-(3-chlorophenyl)-3-phenyl-
- NSC-109557
- DTXSID40927525
- 13208-26-9
- NSC109557
- N-(3-chlorophenyl)-N'-propylurea
- AKOS002937957
- N-(3-Chlorophenyl)-N'-propylcarbamimidic acid
-
- Inchi: 1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
- InChI Key: FWSWKRZLBXDXIO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(NCCC)=O
Computed Properties
- Exact Mass: 212.07179
- Monoisotopic Mass: 212.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13
- LogP: 3.33540
Urea,N-(3-chlorophenyl)-N'-propyl- Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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